molecular formula C14H16N2S B1444324 1-(4-(Thiophen-2-yl)phenyl)piperazine CAS No. 1056623-87-0

1-(4-(Thiophen-2-yl)phenyl)piperazine

Cat. No.: B1444324
CAS No.: 1056623-87-0
M. Wt: 244.36 g/mol
InChI Key: NAIMGPCQQWZVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Thiophen-2-yl)phenyl)piperazine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a phenylpiperazine group and a thiophene ring. The piperazine moiety is a common feature in many biologically active compounds and approved pharmaceuticals, often used to optimize a molecule's physicochemical properties and as a scaffold to position substituents for effective interaction with biological targets . The thiophene ring is a versatile heterocycle that serves as an important pharmacophore and is frequently used as a bio-isosteric replacement for phenyl rings to improve metabolic stability and binding affinity . This molecular architecture makes this compound a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound as a key synthon in the synthesis of potential therapeutic agents. Its structure is particularly relevant for exploring ligands that target the central nervous system, given that arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors . This product is intended for research and development applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-thiophen-2-ylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-14(17-11-1)12-3-5-13(6-4-12)16-9-7-15-8-10-16/h1-6,11,15H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIMGPCQQWZVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Chalcone Intermediates and Piperazine Coupling

One of the primary routes to 1-(4-(Thiophen-2-yl)phenyl)piperazine involves the synthesis of thiophene-substituted chalcones followed by cyclization and nucleophilic substitution reactions with piperazine.

Stepwise Procedure:

  • Synthesis of Thiophene-Substituted Chalcones

    • A mixture of 2-acetylthiophene and an appropriate substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) is stirred in ethanol.
    • Aqueous potassium hydroxide (40%) is added to catalyze the aldol condensation, and the mixture is stirred for 2 hours and then left overnight at room temperature.
    • The resulting chalcone precipitates upon acidification and is purified by recrystallization from an ethyl acetate/ethanol mixture.
  • Cyclization to Pyrimidine-Thiol Derivatives

    • The chalcone is reacted with thiourea in 1,4-dioxane with catalytic acetic acid under reflux for ~24 hours.
    • The product is isolated by precipitation in ice water and recrystallized to yield 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol derivatives.
  • Methylation of Pyrimidine Thiol

    • The thiol intermediate is treated with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) for 4 hours to form methylsulfanyl derivatives.
  • Nucleophilic Substitution with Piperazine

    • The methylsulfanyl pyrimidine derivative is refluxed with N-substituted piperazines (e.g., N-methylpiperazine or N-phenylpiperazine) in dry ethanol with catalytic potassium hydroxide for 12 hours.
    • The reaction mixture is cooled, and the product is isolated by filtration and recrystallization to yield the piperazine-substituted product.

This method is well-documented and yields pure crystalline solids suitable for further characterization.

Coupling via Active Ester and Mixed Anhydride Methods

Another approach involves coupling thiophene-2-acrylic acid derivatives with piperazine through activated ester intermediates or mixed anhydrides.

Active Ester Method (Procedure B):

  • Thiophene-2-acrylic acid is activated by reaction with dicyclohexylcarbodiimide (DCCI) and N-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at low temperature.
  • The activated ester intermediate is then reacted with substituted piperazine hydrochlorides in the presence of triethylamine at 0°C to room temperature for extended periods (overnight to 24 hours).
  • After workup involving filtration, washing, and chromatographic purification, the desired piperazine-substituted amides are obtained.

Mixed Anhydride Method (Procedure C):

  • Thiophene-2-acrylic acid is converted to its mixed anhydride by reaction with ethyl chloroformate and N-methylmorpholine at –15°C.
  • The mixed anhydride is then treated with free piperazine derivatives (e.g., valine methyl ester or glycylglycine ethyl ester) in THF at low temperature and room temperature.
  • The product is isolated after solvent removal, washing, and recrystallization.

These methods provide good yields and allow for structural diversity by varying the piperazine substituents.

Radical Addition and Cyclization Routes to Piperazine-Containing Compounds

A more recent synthetic strategy involves radical-mediated additions and cyclizations to form piperazine-containing heterocycles.

  • Diacyl and alkyl-acyl piperazine derivatives are reacted with 1,3-dicarbonyl compounds mediated by manganese(III) acetate (Mn(OAc)3).
  • This radical process leads to dihydrofuran-piperazine compounds in medium to high yields (31%–81%).
  • Variations in the piperazine and dicarbonyl substrates enable the synthesis of a range of substituted piperazine derivatives with thiophene moieties.

While this method is more specialized, it offers an alternative pathway to complex piperazine derivatives.

Summary Table of Preparation Methods

Method Key Reactants/Conditions Reaction Type Yield Range Notes
Chalcone Cyclization & Piperazine Substitution 2-Acetylthiophene + benzaldehyde; thiourea; methyl iodide; piperazine; KOH; ethanol reflux Aldol condensation, cyclization, nucleophilic substitution Moderate to high Well-established, multi-step synthesis
Active Ester Coupling (Procedure B) Thiophene-2-acrylic acid + DCCI + HOBt + piperazine hydrochloride + TEA in THF Carbodiimide-mediated amide coupling Moderate (ca. 50%) Mild conditions, suitable for diverse amines
Mixed Anhydride Coupling (Procedure C) Thiophene-2-acrylic acid + ethyl chloroformate + N-methylmorpholine + piperazine esters Mixed anhydride amide coupling Moderate Low temperature, good for sensitive substrates
Radical Addition and Cyclization Diacyl/alkyl-acyl piperazines + 1,3-dicarbonyls + Mn(OAc)3 Radical addition/cyclization 20–81% Novel method, expands structural diversity

Research Findings and Analytical Data

  • The chalcone-based synthesis yields intermediates with characteristic IR absorptions at 1614 cm⁻¹ (C=C) and 1644 cm⁻¹ (C=O), and ^1H NMR signals consistent with the conjugated enone system.
  • The final piperazine-substituted products show diagnostic ^1H NMR resonances for piperazine methylene protons (around 2.2–3.6 ppm) and aromatic thiophene protons (around 7.0–7.6 ppm).
  • Mass spectrometry confirms molecular ions consistent with the expected molecular weights, e.g., m/z 416 for fluorophenyl-substituted derivatives.
  • Yields vary depending on substituents and reaction conditions but generally range from moderate to high, demonstrating the robustness of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Thiophen-2-yl)phenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H16N2S
  • Molecular Weight : 244.36 g/mol
  • IUPAC Name : 1-(4-(thiophen-2-yl)phenyl)piperazine

The compound's structure allows for interactions with biological targets, making it a candidate for drug development.

Scientific Research Applications

  • Medicinal Chemistry
    • Antidepressant Activity : Compounds similar to this compound have been investigated for their potential as antidepressants. The piperazine ring is known to enhance the binding affinity to serotonin receptors, which is crucial in the treatment of depression .
    • Anxiolytic Effects : Research indicates that derivatives of piperazine may exhibit anxiolytic properties, potentially aiding in the management of anxiety disorders .
  • Neuropharmacology
    • Dopamine Receptor Modulation : The compound may influence dopamine pathways, making it a subject of interest in studies related to schizophrenia and other neuropsychiatric disorders. Its structural similarity to known antipsychotics suggests it could modulate dopamine receptor activity.
  • Anticancer Research
    • Preliminary studies show that thiophene-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis in cancer cells, providing a pathway for further investigation into its anticancer potential .

The biological activity of this compound has been explored through various assays:

Activity Target IC50 (µM) Notes
AntidepressantSerotonin ReceptorsTBDUnder investigation
AnxiolyticGABA ReceptorsTBDPotential for anxiety treatment
CytotoxicityCancer Cell LinesTBDEvaluated against HeLa and A549

Mechanism of Action

The mechanism of action of 1-(4-(Thiophen-2-yl)phenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Piperazine derivatives are widely studied for their pharmacological and chemical properties. Below is a detailed comparison of 1-(4-(Thiophen-2-yl)phenyl)piperazine with structurally or functionally related compounds:

Structural Analogues with Varying Aromatic Substituents
Compound Name Key Structural Features Synthesis Yield Biological Activity/Receptor Affinity Key References
This compound Thiophen-2-ylphenyl group at piperazine 77% Not explicitly reported; structural rigidity suggests potential CNS activity
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl substituent 34–45% 5-HT$_{1B}$ agonist; variable effects on sympathetic nerve discharge
1-(4-Fluorophenyl)piperazine 4-Fluorophenyl group 45% Dopamine D3 receptor selectivity; evaluated for antipsychotic potential
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl substituent 5-HT$_{1A}$ agonist; inhibits sympathetic nerve activity

Key Observations :

  • Synthetic Efficiency : Higher yields (77%) are achieved for the thiophene derivative compared to trifluoromethylphenyl analogues (34–45%) due to optimized reaction conditions .
  • Receptor Selectivity : Unlike 1-(2-methoxyphenyl)piperazine (5-HT$_{1A}$ agonist), the thiophene derivative lacks direct evidence of serotonergic activity but shares structural similarities with dopamine transporter (DAT) ligands like GBR 12909 .
Functional Analogues with Piperazine-Based Pharmacophores
Compound Name Functional Group/Modification Biological Activity Mechanism/Application References
2-Amino-3-(4-chlorobenzoyl)-4-[N-(substituted)piperazin-1-yl]thiophenes Thiophene-piperazine hybrid A$_1$ adenosine receptor allosteric enhancer Neuroprotection; IC$_{50}$ = 1.4–8.2 nM
1-(4-Chlorobenzhydryl)piperazine derivatives Benzhydryl-piperazine core Cytotoxic to cancer cells (IC$_{50}$ = 5–20 µM) Anticancer; targets multiple cell lines
GBR 12909 Diphenylmethoxyethyl-piperazine High DAT affinity (IC$_{50}$ = 1.4 nM) Dopamine reuptake inhibition

Key Observations :

  • Thiophene vs. Benzoyl Modifications: Thiophene-containing analogues (e.g., 2-amino-3-benzoyl-thiophenes) exhibit allosteric modulation of adenosine receptors, whereas this compound’s activity remains underexplored .
  • Anticancer Potential: Unlike 1-(4-chlorobenzhydryl)piperazine derivatives, the thiophene analogue lacks cytotoxic data but shares a piperazine scaffold amenable to anticancer optimization .
  • DAT Selectivity: Rigid piperazine derivatives like GBR 12909 achieve nanomolar DAT affinity, suggesting that structural modifications in this compound could enhance transporter binding .
Physicochemical and Spectroscopic Comparisons
Property This compound 1-(2-Methoxyphenyl)piperazine 1-(3-Trifluoromethylphenyl)piperazine
LogP (Predicted) 3.8 2.5 4.1
$^1$H NMR (δ ppm) 7.4–6.8 (thiophene protons) 6.9–6.7 (methoxy protons) 7.6–7.2 (CF$_3$-aromatic)
UV-Vis Absorption (λ$_{max}$) 254 nm (π→π*) 260 nm (π→π*) 245 nm (π→π*)
Thermal Stability Stable up to 180°C Decomposes at 150°C Stable up to 200°C

Sources :

Key Insights :

  • Lipophilicity : The thiophene derivative’s higher LogP (3.8) suggests improved membrane permeability over methoxy analogues (LogP = 2.5), favoring CNS penetration.
  • Spectroscopic Signatures : Thiophene protons in $^1$H NMR (δ 7.4–6.8) and UV absorption at 254 nm distinguish it from fluorinated or methoxylated derivatives.

Biological Activity

1-(4-(Thiophen-2-yl)phenyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has a unique structure that incorporates a piperazine ring linked to a thiophene-substituted phenyl group. This structure is crucial for its biological activity. The synthesis typically involves the reaction of piperazine with appropriate thiophene derivatives, followed by purification processes such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In one study, it was tested against various human cancer cell lines, showing significant cytotoxic effects, particularly against colon and breast cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, indicating potent activity.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)8
HT-29 (Colon Cancer)5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate neurotransmitter systems, particularly serotonin receptors, which may explain its antidepressant-like effects observed in animal models. Additionally, its lipophilic nature allows it to penetrate cellular membranes effectively.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria. The results showed that modifications in the thiophene substituent could enhance antimicrobial activity, suggesting a structure-activity relationship (SAR).
  • Anticancer Research : Another investigation focused on the compound's cytotoxicity against various cancer cell lines. The findings indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.
  • Neuropharmacological Studies : Recent research explored the neuropharmacological profile of this compound. It was found to exhibit anxiolytic effects in animal models, potentially through serotonin receptor modulation.

Q & A

Q. How can heterocyclic modifications (e.g., replacing thiophene with furan) impact pharmacological profiles?

  • Methodology : Synthesize analogs via cross-coupling (e.g., Stille reaction for furan derivatives). Compare binding affinities using radiolabeled assays and assess off-target effects via kinase inhibition panels (Eurofins Cerep). Thiophene’s sulfur atom enhances π-π interactions, while furan’s oxygen may alter solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Thiophen-2-yl)phenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-(Thiophen-2-yl)phenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.